molecular formula C24H22N4O4 B12392642 N'-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide

N'-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide

Cat. No.: B12392642
M. Wt: 430.5 g/mol
InChI Key: SJWRHQSLYNANNC-UHFFFAOYSA-N
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Description

N’-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide is a complex organic compound that features a quinoline core, an oxazole ring, and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized by reacting 3-ethyl-5-methyl-1,2-oxazole with appropriate reagents under controlled conditions.

    Attachment to Benzoyl Group: The oxazole derivative is then reacted with a benzoyl chloride derivative to form the benzoyl-oxazole intermediate.

    Quinoline Core Formation: The quinoline core is synthesized separately, often starting from aniline derivatives through cyclization reactions.

    Coupling Reaction: The benzoyl-oxazole intermediate is coupled with the quinoline derivative using carbohydrazide as a linking group under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline or oxazole derivatives.

Scientific Research Applications

N’-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-5-methyl-1,2-oxazole derivatives
  • Quinoline-2-carbohydrazide derivatives
  • Benzoyl-oxazole derivatives

Uniqueness

N’-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide is unique due to its combination of a quinoline core, an oxazole ring, and a carbohydrazide group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Biological Activity

N'-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide is a compound of interest due to its unique structural features, which include a quinoline core and an oxazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.

PropertyValue
Molecular Formula C24H22N4O4
Molecular Weight 430.5 g/mol
IUPAC Name This compound
InChI Key SJWRHQSLYNANNC-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxazole Ring : The oxazole ring is synthesized by reacting 3-ethyl-5-methyl-1,2-oxazole with appropriate reagents.
  • Attachment to Benzoyl Group : The oxazole derivative is reacted with a benzoyl chloride derivative to form a benzoyl-oxazole intermediate.
  • Quinoline Core Formation : The quinoline core is synthesized from aniline derivatives through cyclization reactions.
  • Coupling Reaction : The benzoyl-oxazole intermediate is coupled with the quinoline derivative using carbohydrazide under specific conditions.

Antimicrobial and Anticancer Activities

Research indicates that compounds containing oxazole and quinoline moieties exhibit significant biological activities, including:

  • Antimicrobial Activity : Various studies have demonstrated that derivatives of oxazole possess antimicrobial properties against a range of pathogens. For instance, compounds similar to N'-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer Activity : The compound has been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives of similar structures have shown IC50 values in the micromolar range against human tumor cell lines, indicating significant anticancer potential .

The biological activity of N'-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, which could lead to disrupted metabolic pathways in pathogens or cancer cells.
  • Receptor Modulation : It might act on various receptors, affecting signaling pathways crucial for cell survival and proliferation.

Study 1: Anticancer Efficacy

A study published in 2020 evaluated the anticancer properties of similar oxazole derivatives. The results indicated that certain derivatives exhibited selective cytotoxicity against ovarian cancer cells with IC50 values as low as 2.76 µM, highlighting their potential for targeted cancer therapy .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of quinoline-based compounds, revealing that those containing oxazole rings displayed enhanced activity against multi-drug resistant bacterial strains. This suggests that N'-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline could be developed into a novel antimicrobial agent.

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

N'-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide

InChI

InChI=1S/C24H22N4O4/c1-3-20-19(15(2)32-28-20)14-31-18-9-6-8-17(13-18)23(29)26-27-24(30)22-12-11-16-7-4-5-10-21(16)25-22/h4-13H,3,14H2,1-2H3,(H,26,29)(H,27,30)

InChI Key

SJWRHQSLYNANNC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1COC2=CC=CC(=C2)C(=O)NNC(=O)C3=NC4=CC=CC=C4C=C3)C

Origin of Product

United States

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